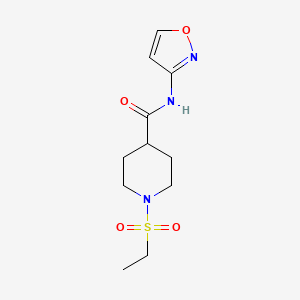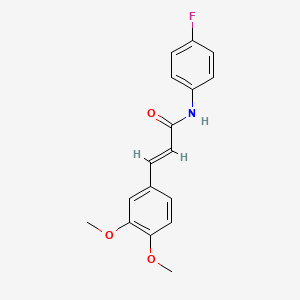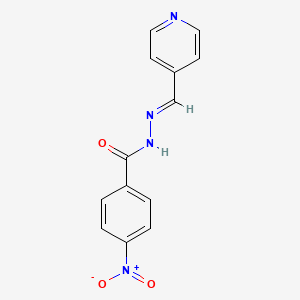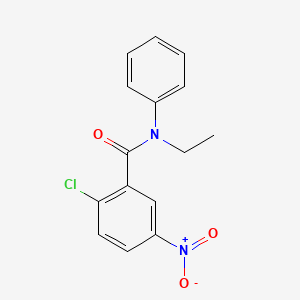
1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, also known as EIPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPPC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis and Antibacterial Study of Related Compounds : Research has explored the synthesis of N-substituted derivatives of compounds related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. These derivatives have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Another study investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, and evaluated them as potential anticancer agents. Certain compounds showed strong anticancer activity, indicating the potential of related structures in cancer treatment (Rehman et al., 2018).
Acetylcholinesterase Inhibition
- Anti-Acetylcholinesterase Activity : Compounds similar to this compound have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as inhibitors, suggesting potential applications in treating conditions like Alzheimer’s disease (Khalid et al., 2014).
Applications in Li-ion Batteries
- Use in Li-ion Batteries : A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound structurally related to this compound, demonstrated its application as a co-solvent in Li-ion batteries. This indicates the potential of similar compounds in enhancing the performance of battery electrolytes (Kim et al., 2013).
Radioligand for Acetylcholinesterase
- Radioligand for AChE Imaging : Compounds with structural similarities to this compound have been explored as radioligands for in vivo imaging of acetylcholinesterase, a key enzyme in the cholinergic system (Brown-Proctor et al., 1999).
Antioxidant and Anticholinesterase Activities
- Antioxidant and Anticholinesterase Properties : Research on sulfonyl hydrazones with piperidine rings, structurally related to this compound, has highlighted their significance in medicinal chemistry. These compounds have been evaluated for antioxidant capacity and anticholinesterase activity, showing promising results (Karaman et al., 2016).
Cyclin-Dependent Kinase Inhibition
- Cyclin-Dependent Kinase Inhibitors : A study investigated the use of beta-piperidinoethylsulfides, related to this compound, as inhibitors of cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This suggests potential applications in cancer therapy (Griffin et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-9(4-7-14)11(15)12-10-5-8-18-13-10/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWPZVDJDGSYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)
![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)



![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)
